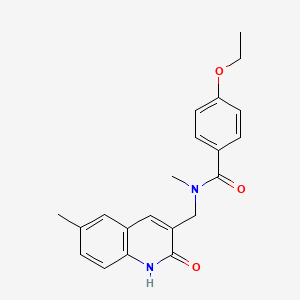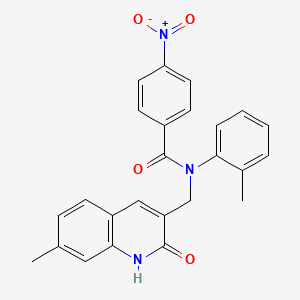
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, commonly known as HMN-214, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of HMN-214 involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. HMN-214 has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins.
Biochemical and Physiological Effects:
HMN-214 has been shown to have both biochemical and physiological effects. Biochemically, HMN-214 inhibits tubulin polymerization and HSP90 activity, leading to cell cycle arrest and apoptosis. Physiologically, HMN-214 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using HMN-214 in lab experiments is its specificity for tubulin and HSP90, which reduces the potential for off-target effects. However, one limitation is its relatively low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research involving HMN-214. One direction is to investigate its use in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research could be done to optimize the synthesis and formulation of HMN-214 to improve its solubility and pharmacokinetic properties.
Synthesis Methods
The synthesis of HMN-214 involves several steps, including the reaction of 2,7-dimethyl-3-aminomethylquinoline with 4-nitrobenzoyl chloride, followed by reduction with sodium borohydride to yield the intermediate product. The intermediate product is then reacted with o-tolyl isocyanate to produce the final product, HMN-214.
Scientific Research Applications
HMN-214 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. HMN-214 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-7-8-19-14-20(24(29)26-22(19)13-16)15-27(23-6-4-3-5-17(23)2)25(30)18-9-11-21(12-10-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOKYGNUEDNBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-(2-methylphenyl)-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

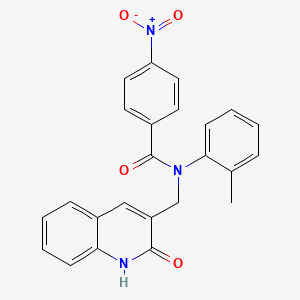

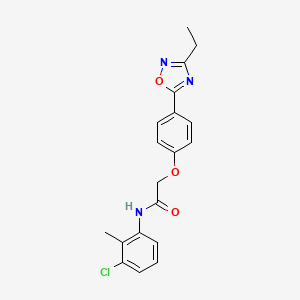
![N-(2-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718977.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7718990.png)
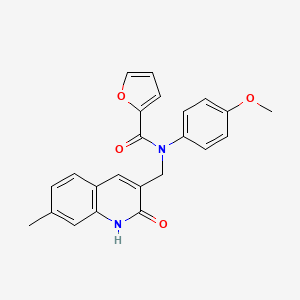
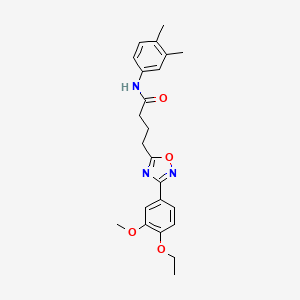
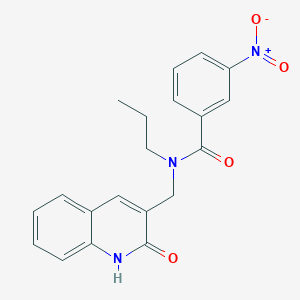
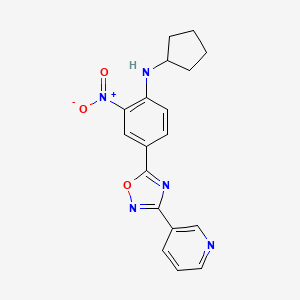
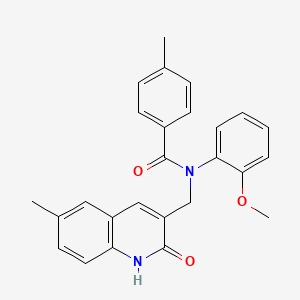
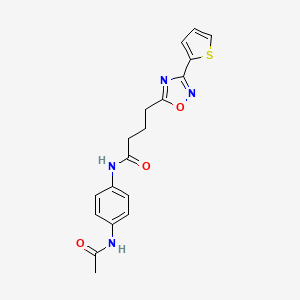
![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
